molecular formula C11H13NO2 B1316202 N-(But-3-en-1-yloxy)benzamide CAS No. 114778-53-9

N-(But-3-en-1-yloxy)benzamide

Cat. No.: B1316202
CAS No.: 114778-53-9
M. Wt: 191.23 g/mol
InChI Key: GKOPSNMPQKMYBP-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Scaffolds in Modern Organic Chemistry

The benzamide framework is a cornerstone in the field of organic synthesis and medicinal chemistry. mdpi.com These aromatic amide compounds are recognized for their stability and the relative ease with which they can be synthesized and modified. mdpi.com As useful building blocks, they allow for the introduction of various substituents, facilitating detailed structure-activity relationship studies. mdpi.com The amide bond itself is a critical functional group found in a vast array of pharmacologically active molecules. mdpi.com Furthermore, benzamide derivatives are investigated for a wide range of applications, including their potential use as herbicides and as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comgoogle.com The development of novel synthetic methods, such as direct Friedel-Crafts carboxamidation, continues to expand the accessibility and utility of benzamide compounds in research. nih.gov

Significance of Olefinic Moieties in Molecular Architecture and Reactivity

Olefinic moieties, particularly terminal alkenes like the but-3-en-1-yl group in the title compound, are fundamental components in modern synthetic organic chemistry. nih.gov These carbon-carbon double bonds are highly reactive functional groups that can participate in a wide variety of transformations. fiveable.me Olefin metathesis, a reaction that reorganizes double bonds, has become a revolutionary tool for constructing complex cyclic and macrocyclic structures found in natural products and pharmaceuticals. fiveable.menumberanalytics.com This powerful reaction, recognized with the 2005 Nobel Prize in Chemistry, underscores the importance of olefins in molecular synthesis. numberanalytics.com Beyond metathesis, olefins are key substrates in numerous other C-C bond-forming reactions, including hydroformylation, the Heck reaction, and nickel-catalyzed reductive couplings, establishing their central role in creating complex molecular frameworks from simple, readily available starting materials. nih.gov The presence of an olefin allows for the strategic modification of molecules and the construction of intricate architectures. nih.govfiveable.me

Research Trajectories and Academic Objectives for N-(But-3-en-1-yloxy)benzamide Studies

The academic objectives for studying this compound are centered on its potential as a substrate in advanced organic transformations that leverage its dual functionality. The compound is a prime candidate for developing novel intramolecular reactions, where the benzamide and olefin moieties interact to form new cyclic structures.

Research trajectories for this compound would likely focus on transition-metal-catalyzed reactions. For instance, the terminal alkene can undergo intramolecular cyclization reactions. Depending on the catalyst and reaction conditions, various heterocyclic systems could be synthesized. A key research goal would be to control the regioselectivity and stereoselectivity of these transformations.

One specific area of investigation involves intramolecular hydroarylation or aminoarylation, where a C-H bond on the benzamide's aromatic ring or the N-H bond adds across the olefin. This would provide direct access to nitrogen- and oxygen-containing heterocycles, which are prevalent in biologically active compounds.

The data below illustrates a potential research application in the palladium-catalyzed intramolecular cyclization of this compound to form a six-membered heterocyclic product. The objective of such a study would be to optimize reaction conditions to achieve the highest possible yield of the desired cyclized product.

Table 1: Optimization of a Hypothetical Intramolecular Cyclization Reaction
EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)NoneToluene (B28343)10025
2Pd(OAc)₂ (5)PPh₃Toluene10058
3Pd(OAc)₂ (5)dppfDioxane10075
4Pd(OAc)₂ (5)XantphosDioxane12091
5Pd₂(dba)₃ (2.5)XantphosDioxane12093

This hypothetical optimization study demonstrates a clear research trajectory: the development of a new synthetic method for heterocyclic compounds starting from this compound. The academic objective is to explore the reactivity of this bifunctional molecule and establish efficient protocols for its conversion into more complex, value-added products. The synthesis of related structures, such as 5-(But-3-en-1-yloxy)-2-nitrobenzaldehyde, has been documented in the literature as an intermediate in the creation of larger, rigid molecular scaffolds, confirming the utility of the butenyloxy moiety in multi-step synthesis. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPSNMPQKMYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCONC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564327
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114778-53-9
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of N but 3 En 1 Yloxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(But-3-en-1-yloxy)benzamide, a complete NMR analysis would involve 1H NMR, 13C NMR, and various 2D NMR techniques.

Comprehensive 1H NMR Spectral Assignments

A 1H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzoyl group and the but-3-en-1-yloxy side chain. However, a search of scientific databases did not yield any published 1H NMR data for this specific compound.

Detailed 13C NMR Chemical Shift Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. Analysis of the 13C NMR spectrum for this compound would allow for the identification of all carbon signals, from the aromatic ring to the aliphatic chain and the carbonyl group. At present, no experimental 13C NMR data for this compound is available in the public domain.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are critical for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the but-3-en-1-yloxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzamide (B126) and butenyloxy fragments.

Despite the utility of these techniques, no 2D NMR studies for this compound have been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key expected vibrations would include the N-H stretch, C=O stretch of the amide, C=C stretch of the alkene, and various C-H and C-O stretching and bending modes. A thorough search has not uncovered any published IR or Raman spectra for this compound.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. An HRMS analysis of this compound would confirm its molecular formula, C11H13NO2. However, no experimental mass spectrometry data, including exact mass measurements or fragmentation studies, are currently available for this molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The benzamide chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. Fluorescence spectroscopy would provide insights into the molecule's emissive properties upon excitation. No UV-Vis absorption or fluorescence emission spectra for this compound have been found in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid is X-ray crystallography. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it illuminates how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

While specific crystallographic data for this compound is not available in the public domain, a hypothetical analysis can be projected based on the known structures of related benzamide derivatives. It is anticipated that the benzamide group would be largely planar. The butenyloxy side chain, with its rotatable bonds, would introduce conformational flexibility. The crystal packing would likely be influenced by N-H···O hydrogen bonds between the amide groups of adjacent molecules, a common motif in the crystal structures of primary and secondary amides.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)98.5
Volume (ų)1095
Z4
Density (calculated) (g/cm³)1.16

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, pending experimental determination.

Chiroptical Spectroscopic Methods (if applicable to chiral analogues)

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. As this compound itself is not chiral, it would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the butenyloxy chain, the resulting chiral analogues would be amenable to study by these methods. The sign and magnitude of the Cotton effects in the CD spectrum would provide valuable information about the absolute configuration and conformational preferences of the chiral analogue in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to simulate the CD spectra and aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra.

Computational and Theoretical Investigations of N but 3 En 1 Yloxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons within it.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its excellent balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the ground-state electronic structure of molecules by solving the Kohn-Sham equations, where the electron density is the central variable. nih.gov

For a molecule like N-(But-3-en-1-yloxy)benzamide, DFT would be employed to find the lowest energy conformation. This involves starting with an initial guess of the molecular geometry and iteratively solving the electronic structure equations and minimizing the total energy with respect to the atomic positions. The result is an optimized geometry representing a stable point on the potential energy surface. These calculations also provide key energetic data, such as the total electronic energy, which can be used to compare the relative stability of different conformations or isomers. nih.gov Studies on various benzamide (B126) derivatives have successfully used DFT to explore conformational preferences and rationalize crystal packing interactions. nih.gov

Table 1: Representative DFT-Calculated Energies for Benzamide Analogues This table presents illustrative data from published studies on similar compounds to demonstrate typical DFT outputs.

CompoundMethod/Basis SetTotal Energy (Hartree)Relative Energy (kcal/mol)
Benzamide (Planar)B3LYP/6-311++G(d,p)-401.78520.0
Benzamide (Amide Twisted 90°)B3LYP/6-311++G(d,p)-401.768110.7
N-methylacetamide (trans)DFT(BPW91)/6-31G(d)-248.97340.0
N-methylacetamide (cis)DFT(BPW91)/6-31G(d)-248.96892.8

Note: Data is hypothetical and derived from typical values found in computational studies of amides for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation and can provide very high accuracy, often considered the "gold standard" in computational chemistry. acs.org

While computationally more demanding than DFT, methods like MP2 and CCSD(T) are often used to benchmark the results obtained from DFT functionals. For a molecule like this compound, these higher-level calculations would provide a more accurate determination of its geometry and energy, serving as a reference to validate the chosen DFT approach. acs.org

The accuracy of both DFT and ab initio calculations is highly dependent on two key choices: the exchange-correlation functional (for DFT) and the basis set .

Exchange-Correlation Functional: This is the component of DFT that approximates the complex many-electron interactions. There is a wide variety of functionals available, often categorized in a hierarchy known as "Jacob's Ladder". emergentmind.com Common functionals include B3LYP (a hybrid functional), M06-2X (a hybrid meta-GGA), and ωB97X-D (a range-separated hybrid with dispersion correction). nih.govnih.gov The performance of different functionals can vary depending on the system and the property being calculated. For instance, some functionals are better at describing hydrogen bonds, while others excel at predicting reaction barriers. nih.gov Studies on amides often compare results from several functionals to ensure the chosen method is reliable. acs.orgnih.gov

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. researchgate.nettandfonline.com The inclusion of polarization functions (like 'd' and 'p') and diffuse functions ('+' or 'aug-') is often crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as amides. researchgate.net

Table 2: Common Basis Sets and Functionals in Amide Computational Studies

CategoryExamplesTypical Application
Exchange-Correlation FunctionalsB3LYPGeneral purpose, widely used for geometries and frequencies.
M06-2XGood for non-covalent interactions and thermochemistry.
ωB97X-DExcellent for systems where long-range dispersion forces are important.
Basis Sets6-31G(d)Routine geometry optimizations, good balance of cost and accuracy.
6-311++G(d,p)Higher accuracy for energies, properties, and systems with anions or H-bonds.
aug-cc-pVTZHigh-accuracy benchmark calculations.

Molecular Orbital Analysis and Chemical Reactivity Descriptors

Beyond geometry and energy, computational methods provide deep insights into the electronic orbitals and their relationship to chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: This orbital can be considered the valence orbital most available to donate electrons in a reaction, acting as a nucleophile.

LUMO: This is the lowest energy orbital available to accept electrons, acting as an electrophile.

The energy and spatial distribution of these orbitals are crucial reactivity indicators. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, as it requires less energy to excite an electron from the ground state. tandfonline.com For this compound, analysis of the HOMO would indicate the most likely sites for electrophilic attack (e.g., the oxygen or nitrogen lone pairs, the butenyl double bond, or the phenyl ring), while the LUMO would show the most favorable sites for nucleophilic attack. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for Benzamide Calculated at the B3LYP/6-311++G(d,p) level of theory.

OrbitalEnergy (eV)Primary Character
LUMO-0.58π* anti-bonding orbital over the benzoyl group
HOMO-7.95π bonding orbital of the phenyl ring and n orbital of the carbonyl oxygen
HOMO-LUMO Gap (ΔE)7.37Indicator of Chemical Reactivity

Note: Data is based on typical computational results for benzamide and serves as an illustrative example.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. mdpi.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. nih.gov

The key analysis involves examining the interactions between filled "donor" NBOs (like a bonding orbital or a lone pair) and empty "acceptor" NBOs (typically anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule due to this electron delocalization. nih.gov

For this compound, NBO analysis could quantify key interactions, such as:

Delocalization of the nitrogen lone pair (nN) into the anti-bonding orbital of the carbonyl group (π*C=O), which describes the classic amide resonance.

Interactions between the oxygen lone pairs and adjacent anti-bonding orbitals (e.g., σN-O or σC-O).

Hyperconjugative interactions involving the butenyl group.

Table 4: Representative NBO Analysis of Donor-Acceptor Interactions in an Amide Structure Illustrative data based on NBO calculations of similar amide-containing molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)65.2Amide Resonance (n → π)
LP (Ocarbonyl)σ (N-Ccarbonyl)28.5Hyperconjugation (n → σ)
σ (Cphenyl-Ccarbonyl)π (C=O)5.1Hyperconjugation (σ → π*)

Note: LP denotes a lone pair. E(2) stabilization energies are representative values.

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound would likely reveal distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are prone to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atom of the carbonyl group and the oxygen atom of the alkoxy group due to the presence of lone pairs of electrons. The π-electron cloud of the benzene (B151609) ring would also exhibit a region of negative potential above and below the plane of the ring.

Conversely, regions of positive potential, depicted in blue, indicate electron-deficient areas susceptible to nucleophilic attack. These are anticipated to be located around the hydrogen atoms of the amide group and the hydrogen atoms attached to the benzene ring. The carbonyl carbon atom, double-bonded to an electronegative oxygen atom, would also exhibit a significant positive potential.

A summary of the expected electrostatic potential values for key atomic sites is presented in the table below. These values are illustrative and represent typical charge distributions for similar functional groups.

Atomic SiteExpected Electrostatic Potential (kJ/mol)
Carbonyl Oxygen-150 to -200
Alkoxy Oxygen-100 to -150
Amide Hydrogen+80 to +120
Carbonyl Carbon+120 to +180
Aromatic Hydrogens+40 to +80

Conformational Analysis and Dynamic Simulations

Computational conformational analysis, employing methods such as density functional theory (DFT), would identify various stable conformers (local minima on the potential energy surface) and the transition states connecting them. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer would exhibit a trans orientation of the amide bond due to steric hindrance, a common feature in secondary amides. The butenyloxy chain would likely adopt a staggered conformation to minimize steric strain.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of N-(But--3-en-1-yloxy)benzamide in different environments (e.g., in vacuum or in a solvent). MD simulations would illustrate the flexibility of the butenyloxy chain and the rotational dynamics around the various single bonds, offering a more realistic picture of the molecule's behavior over time.

Intermolecular Interactions and Crystal Lattice Energy Analysis

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, the most significant intermolecular interactions are expected to be:

N-H···O Hydrogen Bonds: The amide hydrogen can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming strong intermolecular linkages.

C-H···O Interactions: Weaker hydrogen bonds involving the various C-H bonds and the oxygen atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of these interactions. A hypothetical distribution of these contacts is provided in the table below.

Interaction TypePercentage Contribution
H···H40 - 50%
O···H/H···O25 - 35%
C···H/H···C15 - 20%
C···C (π-π)3 - 7%
N···H/H···N1 - 3%

Energy framework calculations could further be used to quantify the energetic contributions of these different interaction types to the total crystal lattice energy, providing a deeper understanding of the forces governing the crystal packing.

Theoretical Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed molecular structure.

NMR Spectroscopy: The chemical shifts (δ) for the 1H and 13C nuclei of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the aromatic protons are expected to resonate in the downfield region (around 7-8 ppm in 1H NMR), while the protons of the butenyloxy chain would appear in the upfield region.

IR Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Key vibrational modes for this compound would include:

N-H stretching vibration (around 3300 cm-1)

C=O stretching vibration (Amide I band, around 1650 cm-1)

N-H bending vibration (Amide II band, around 1550 cm-1)

C-N stretching and C-O stretching vibrations in the fingerprint region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The main absorption bands for this compound are expected to arise from π→π* transitions within the benzene ring and n→π* transitions involving the carbonyl group.

A table of predicted key spectroscopic data is presented below.

Spectroscopic ParameterPredicted Value
1H NMR (Aromatic H)7.2 - 8.0 ppm
1H NMR (Alkene H)5.0 - 6.0 ppm
13C NMR (C=O)165 - 175 ppm
IR (N-H stretch)~3300 cm-1
IR (C=O stretch)~1650 cm-1
UV-Vis (λmax)~230 nm (π→π), ~270 nm (n→π)

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling can provide valuable insights into the reaction mechanisms of chemical transformations involving this compound. For example, the reactivity of the butenyl group in reactions such as electrophilic addition or radical reactions could be investigated.

By mapping the potential energy surface for a given reaction, computational methods can identify the structures of reactants, transition states, intermediates, and products. The activation energies and reaction enthalpies can be calculated, allowing for the determination of the reaction kinetics and thermodynamics.

For instance, the mechanism of a hypothetical acid-catalyzed hydrolysis of the amide bond could be studied. Computational modeling would help elucidate the role of the catalyst, the nature of the intermediates (e.g., tetrahedral intermediates), and the rate-determining step of the reaction. Natural Bond Orbital (NBO) analysis could be used to track the changes in electron density and bond orders along the reaction pathway, providing a detailed electronic picture of the transformation.

Chemical Transformations and Derivatization Strategies for N but 3 En 1 Yloxy Benzamide

Reactivity of the Olefinic Moiety

The terminal double bond in the butenyloxy side chain is susceptible to a variety of addition and cycloaddition reactions, offering a versatile handle for molecular modification.

Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The electron-rich π-bond of the olefinic group readily undergoes electrophilic attack.

Hydrogenation: The double bond can be saturated to the corresponding N-(butoxy)benzamide through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The reaction is generally high-yielding and proceeds under mild conditions.

Halogenation: Treatment with halogens (Cl₂, Br₂, I₂) leads to the formation of the corresponding dihalo-adduct, N-(3,4-dihalobutoxy)benzamide. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the double bond follows Markovnikov's rule. acs.orgnih.govuomustansiriyah.edu.iqwikipedia.orgnih.gov The hydrogen atom adds to the terminal carbon (C4), and the halogen atom adds to the more substituted carbon (C3), yielding N-(3-halobutoxy)benzamide. This regioselectivity is dictated by the formation of the more stable secondary carbocation intermediate at C3 during the reaction mechanism. acs.orgwikipedia.orgnih.gov

ReactionReagentsProductKey Features
HydrogenationH₂, Pd/CN-(Butoxy)benzamideSaturation of the double bond
Halogenation (e.g., Bromination)Br₂N-(3,4-Dibromobutoxy)benzamideAnti-addition of two bromine atoms
Hydrohalogenation (e.g., Hydrobromination)HBrN-(3-Bromobutoxy)benzamideMarkovnikov regioselectivity

Cycloaddition Chemistry (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The olefinic bond can participate as a 2π component in cycloaddition reactions, leading to the formation of cyclic structures.

Diels-Alder Reaction: As a dienophile, the butenyloxy group can react with a conjugated diene to form a six-membered ring. nih.govwikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although the N-benzamidooxy group is not strongly activating. chem-station.com The reaction is a [4+2] cycloaddition, proceeding in a concerted fashion. nih.govwikipedia.org The stereochemistry of the diene and dienophile is retained in the product. For example, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclic adduct.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the alkene, forming a five-membered heterocyclic ring. mdpi.comyoutube.com A common example is the reaction with a nitrone, which yields an isoxazolidine (B1194047) ring system. chem-station.commdpi.comchesci.comrsc.orgnih.gov These reactions are highly regioselective and stereoselective, making them powerful tools for the synthesis of complex heterocyclic frameworks. mdpi.compressbooks.pub

ReactionReactantProduct TypeRing System Formed
Diels-AlderConjugated diene (e.g., Butadiene)Cyclohexene derivativeSix-membered carbocycle
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Nitrone)Isoxazolidine derivativeFive-membered heterocycle

Olefin Metathesis and Polymerization Potential

Olefin Metathesis: The terminal alkene functionality allows for participation in olefin metathesis reactions, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. raineslab.comtcichemicals.comnih.gov Ring-closing metathesis (RCM) could be employed if another alkene is introduced into the molecule, leading to the formation of macrocycles. nih.govorganic-chemistry.orgresearchgate.net Cross-metathesis with other olefins provides a route to homologated or functionalized derivatives. raineslab.com

Polymerization: The butenyloxy group, being a vinyl ether derivative, has the potential to undergo polymerization. However, the reactivity in radical polymerization is generally low. Cationic polymerization is a more viable route for vinyl ethers. Furthermore, if the benzamide (B126) core is substituted with a polymerizable group like a vinyl or styrenyl unit, N-(But-3-en-1-yloxy)benzamide could act as a comonomer, leading to the formation of functional polymers with pendant benzamide moieties. For instance, in the context of styrene (B11656) polymerization, the electronic nature of substituents on the aromatic ring can influence the polymerization rate. cmu.eduresearchgate.netmdpi.comyoutube.comchempedia.info

Functionalization and Modification of the Benzamide Core

The benzamide portion of the molecule offers opportunities for modification through reactions on the aromatic ring and by influencing the properties of the amide bond itself.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being directed by the N-(but-3-en-1-yloxy)amido group.

Electrophilic Aromatic Substitution (SEAr): The N-alkoxyamido group is generally considered an ortho-, para-directing group. libretexts.org This is due to the lone pairs on the nitrogen and oxygen atoms which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during ortho and para attack. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.org Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would require forcing conditions and would be expected to yield a mixture of ortho and para substituted products. wikipedia.orglkouniv.ac.inuci.edulibretexts.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the benzene ring must be substituted with a good leaving group (e.g., a halogen) and be activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. uomustansiriyah.edu.iqwikipedia.orgnih.govlibretexts.orglibretexts.org For instance, if a halogen were present on the ring of this compound, along with a nitro group in the ortho or para position, it could be displaced by a nucleophile. uomustansiriyah.edu.iqwikipedia.org

Reaction TypeDirecting Effect of N-(but-3-en-1-yloxy)amido groupReactivity of the RingTypical Products
Electrophilic Aromatic SubstitutionOrtho, Para-directingDeactivatedMixture of ortho- and para-substituted isomers
Nucleophilic Aromatic Substitution(Requires activating groups)(Requires activating groups)Displacement of a leaving group by a nucleophile

Substituent Effects on Amide Bond Stability and Reactivity

The stability of the amide bond is largely due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. wikipedia.orgnih.gov The nature of substituents on the benzene ring can influence this resonance and, consequently, the stability and reactivity of the amide bond.

Electron-donating groups on the benzene ring increase the electron density on the carbonyl carbon, strengthening the resonance and making the amide bond more stable towards hydrolysis. Conversely, electron-withdrawing groups decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating hydrolysis. acs.orgresearchgate.net The rate of rotation around the C-N bond, which is a measure of the double bond character, is also affected by substituents. acs.orgnih.govresearchgate.netnd.edu Steric effects from bulky substituents, particularly at the ortho positions, can force the amide group out of planarity with the benzene ring, reducing resonance stabilization and increasing the reactivity of the amide bond. nih.gov

Synthesis of Structure-Activity Relationship (SAR) Analogues for Fundamental Chemical Studies

The synthesis of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry and materials science to understand how specific structural features of a molecule influence its chemical or biological activity. nih.gov For this compound, analogues can be designed by systematically modifying three distinct regions of the molecule: the benzoyl moiety, the amide linker, and the butenyloxy side chain.

The general synthetic approach to these analogues typically involves the coupling of a modified benzoic acid derivative with a modified hydroxylamine (B1172632) derivative. For example, substituted benzoyl chlorides can be reacted with O-(but-3-en-1-yl)hydroxylamine to introduce various substituents onto the aromatic ring. Conversely, benzoyl chloride can be reacted with different O-alkyl or O-aryl hydroxylamines to modify the side chain.

Key modifications for SAR studies could include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring to probe electronic effects.

Side Chain Modification: Varying the length of the alkyl chain, altering the position of the double bond, or replacing the alkene with other functional groups (e.g., alkyne, cycloalkane).

Amide Bond Isosteres: Replacing the amide bond with bioisosteres such as triazoles or oxadiazoles (B1248032) to investigate the importance of the amide linkage itself. nih.gov

The synthesis of such a library of compounds allows for a systematic investigation of how molecular structure correlates with chemical properties and reactivity. researchgate.netmdpi.com

Modification SiteExample AnaloguesSynthetic StrategyRationale for Study
Benzoyl Moiety4-Chloro-N-(but-3-en-1-yloxy)benzamide, 4-Methoxy-N-(but-3-en-1-yloxy)benzamideCoupling of substituted benzoyl chloride with O-(but-3-en-1-yl)hydroxylamine.Investigate the influence of electronic effects on the aromatic ring.
Butenyloxy ChainN-(Prop-2-en-1-yloxy)benzamide, N-(Pent-4-en-1-yloxy)benzamide, N-(Butoxy)benzamideCoupling of benzoyl chloride with corresponding O-substituted hydroxylamines.Probe the role of chain length, unsaturation, and steric bulk.
Amide LinkerN-Methyl-N-(but-3-en-1-yloxy)benzamideN-alkylation of the parent compound.Determine the effect of removing the amide N-H proton and increasing steric hindrance.
Amide LinkerN-Acetyl-N-(but-3-en-1-yloxy)benzamideN-acylation of the parent compound.Study the properties of the corresponding imide derivative.

Advanced Academic Applications in Materials Science and Interdisciplinary Chemistry

Integration into Polymer Systems and Functional Macromolecules

The bifunctional nature of N-(But-3-en-1-yloxy)benzamide, possessing both a polymerizable olefin and a functional benzamide (B126) group, makes it a candidate for integration into polymer systems.

This compound as a Monomeric Unit

The terminal double bond in this compound allows it to act as a monomer in various polymerization reactions. For instance, it could potentially undergo free-radical polymerization or be incorporated into copolymers with other vinyl monomers. The resulting polymers would feature benzamide moieties as pendant groups, which could influence the material's properties, such as its thermal stability, solubility, and mechanical strength, due to hydrogen bonding interactions between the amide groups.

Potential Polymerization Methods Anticipated Polymer Properties
Free-Radical PolymerizationThermally stable, potentially semi-crystalline
Copolymerization (e.g., with acrylates)Tunable mechanical and thermal properties
Ring-Opening Metathesis Polymerization (ROMP)Well-defined polymer architectures

Covalent Grafting onto Polymer Scaffolds

The olefinic group of this compound can also be utilized for grafting the molecule onto existing polymer backbones. This could be achieved through various "grafting-to" techniques, such as reacting the alkene with pre-functionalized polymers. This approach allows for the modification of polymer surfaces or the bulk properties of materials, introducing the specific functionalities of the benzamide group.

Contribution to Supramolecular Chemistry and Self-Assembled Structures

The benzamide functional group is well-known for its capacity to form robust hydrogen-bonded assemblies. This makes this compound a potential building block in supramolecular chemistry. The directional nature of the hydrogen bonds in the amide group can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The butenyloxy tail could influence the packing of these assemblies and could also be used to post-functionalize the resulting supramolecular structures.

Role in Catalyst Design and Ligand Development for Metal-Mediated Reactions

While there is extensive research on benzamide derivatives as ligands for metal catalysts, the specific use of this compound in this context is not well-documented. In principle, the oxygen and nitrogen atoms of the benzamide group could coordinate to a metal center. The pendant olefinic group could then play a role in the catalytic cycle, either by participating in the reaction or by providing a means to immobilize the catalyst onto a support.

Exploration in Photophysical and Optoelectronic Materials

Development of Responsive Chemical Systems based on Olefinic Reactivity

The terminal alkene in this compound provides a handle for creating responsive materials. The double bond can participate in reactions such as olefin metathesis, which is a powerful tool for forming and breaking carbon-carbon double bonds. This reactivity could be harnessed to create polymers that can be degraded or crosslinked in response to a specific stimulus, such as the introduction of a metathesis catalyst. Such systems are of interest for applications in areas like drug delivery and self-healing materials.

Reactive Site Potential Reaction Application
Terminal OlefinOlefin MetathesisResponsive polymers, degradable materials
Terminal OlefinThiol-ene "click" reactionSurface functionalization, hydrogel formation
Terminal OlefinRadical AdditionPolymer modification

Future Research Directions and Unexplored Avenues for N but 3 En 1 Yloxy Benzamide

Discovery of Novel and Efficient Synthetic Routes

The synthesis of N-alkoxybenzamides is crucial for their broader application. While traditional multi-step methods exist, future research should focus on developing more streamlined, efficient, and sustainable synthetic strategies. The exploration of novel synthetic routes is a cornerstone of medicinal chemistry, aiming to expand chemical space and accelerate discovery. hilarispublisher.comnih.gov Modern organic synthesis offers powerful tools, such as transition-metal catalysis, that could enable the rapid assembly of diverse chemical scaffolds. hilarispublisher.com

Future efforts could concentrate on one-pot procedures that combine the formation of the O-(but-3-en-1-yl)hydroxylamine intermediate and its subsequent acylation. Catalytic methods, particularly those using earth-abundant metals, for the direct N-O bond formation or C-N bond construction would represent a significant advancement. dicp.ac.cn

Table 1: Comparison of Potential Synthetic Routes for N-(But-3-en-1-yloxy)benzamide
Synthetic StrategyDescriptionPotential AdvantagesKey Research Challenges
Classical Two-Step Route Step 1: Alkylation of a protected hydroxylamine (B1172632) with 4-bromobut-1-ene. Step 2: Acylation with benzoyl chloride after deprotection.Reliable and well-established chemistry.Multiple steps, use of protecting groups, potentially lower atom economy.
Catalytic N-Arylation Palladium or copper-catalyzed cross-coupling of O-(but-3-en-1-yl)hydroxylamine with an aryl halide or equivalent. organic-chemistry.orgHigh efficiency, broad substrate scope for derivatives.Synthesis of the hydroxylamine ether precursor, catalyst cost and removal.
One-Pot Carbonyl-Amine Coupling Direct condensation of benzoic acid with O-(but-3-en-1-yl)hydroxylamine using modern coupling reagents (e.g., T3P). nih.govHigh convergence, reduced workup, improved overall yield.Reagent cost, ensuring stability of the hydroxylamine under coupling conditions.
Reductive Amination of Oximes Formation of a benzaldehyde (B42025) oxime ether followed by a selective catalytic reduction of the C=N bond without cleaving the N-O bond. nih.govHigh step- and atom-economy. nih.govAchieving selective C=N reduction is challenging due to the labile N-O bond. nih.gov

Advanced In-Situ Spectroscopic Characterization During Reactions

To fully understand and optimize reactions involving this compound, advanced in-situ spectroscopic monitoring is indispensable. These techniques allow for the real-time observation of reactants, intermediates, and products under actual reaction conditions, providing critical mechanistic insights. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. spectroscopyonline.comyoutube.com

For instance, during a polymerization reaction utilizing the butenyl group, in-situ FTIR or Raman spectroscopy could monitor the disappearance of the C=C bond's characteristic vibrational frequency. For more complex cascade reactions, in-situ NMR could identify transient intermediates that would be impossible to isolate and characterize via traditional offline analysis. nih.govsemanticscholar.org This real-time data is invaluable for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and selectivity.

Table 2: Application of In-Situ Spectroscopic Techniques
TechniqueInformation GainedSpecific Application for this compound Reactions
FTIR/Raman Spectroscopy Real-time tracking of functional group changes, reaction kinetics. patsnap.comMonitoring C=C bond consumption during polymerization or cyclization; observing the amide C=O stretch during side-reactions.
NMR Spectroscopy Structural elucidation of intermediates, quantitative analysis of reaction components. nih.govIdentifying transient species in metal-catalyzed cascade reactions; determining reaction kinetics and product ratios in real-time.
Mass Spectrometry (MS) Detection of reaction intermediates and products, high sensitivity.Coupling with electrochemical cells (EC-MS) to study redox-initiated reactions involving the N-O bond.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be trained on databases of known benzamide (B126) derivatives to forecast the properties of novel, unsynthesized analogs. nih.gov This allows for the pre-screening of virtual compounds for desired characteristics. Furthermore, generative models, including Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be employed for the de novo design of new molecules. nih.gov By providing the model with desired property endpoints (e.g., specific thermal properties for a smart material), these AI systems can propose novel derivatives of this compound optimized for a particular function.

Table 3: Potential AI and Machine Learning Applications
AI/ML ApproachInput DataPredicted Output / Application
Property Prediction (e.g., SVM, RF) Molecular descriptors (e.g., fingerprints, topological indices) of known benzamides and their experimental properties. iscientific.orgPrediction of solubility, thermal stability, or reactivity for this compound and its derivatives.
Reaction Outcome Prediction (e.g., Transformers) Reactant structures, reagents, and conditions from reaction databases. chemcopilot.comForecasting the major product, yield, and potential byproducts for new reactions involving the title compound.
De Novo Design (e.g., RNN, GANs) A defined chemical space around the benzamide scaffold and a set of desired property objectives. nih.govGeneration of novel molecular structures derived from this compound with optimized characteristics for smart material applications.
Reinforcement Learning (RL) A simulated synthetic environment with defined reaction rules and optimization goals (e.g., yield, purity). nih.govDiscovery of optimal, multi-step synthetic pathways to complex target molecules derived from the parent compound.

Development of this compound-Derived Smart Materials

"Smart" or stimuli-responsive materials undergo significant property changes in response to external triggers like temperature, pH, or light. aip.org The structure of this compound contains two key functionalities for creating such materials: the terminal alkene for polymerization and the benzamide group for non-covalent interactions.

Future research could focus on the polymerization of the butenyl group to create a polymer backbone with pendant N-oxybenzamide side chains. The hydrogen-bonding capability of the amide groups could impart thermo-responsive behavior. For example, a polymer dissolved in a solvent might exhibit a lower critical solution temperature (LCST), phase-separating from the solution above a certain temperature as intramolecular hydrogen bonds become favored over polymer-solvent interactions. researchgate.net Similarly, incorporating acidic or basic sites into the benzamide ring could lead to pH-responsive materials that swell or shrink based on the protonation state of the side chains. acs.org

Table 4: Hypothetical Smart Materials and Applications
Material TypeStimulusUnderlying MechanismPotential Application
Homopolymer of this compound TemperatureDisruption of hydrogen bonding network between amide side chains and solvent, leading to polymer collapse (LCST behavior). aip.orgThermo-responsive hydrogels for cell culture or controlled drug release. nih.gov
Copolymer with an Acidic/Basic Monomer pHProtonation/deprotonation of side chains, causing electrostatic repulsion or attraction and leading to swelling or shrinking. acs.orgpH-sensitive drug delivery systems that release cargo in specific physiological environments (e.g., acidic tumor microenvironment).
Cross-linked Polymer Network Solvent PolarityDifferential swelling based on the thermodynamic compatibility of the polymer with various solvents.Chemical sensors or self-healing materials.

Investigation of Unconventional Reactivity Patterns and Cascade Reactions

The N-alkoxyamide functionality is known to exhibit unconventional reactivity. The N-O bond can act as an internal oxidant in transition-metal-catalyzed reactions, enabling novel C-H activation and cyclization pathways. nih.govnih.gov This opens up a rich field of research for this compound.

A particularly promising avenue is the investigation of intramolecular cascade reactions. The presence of the tethered butenyl group provides an internal reaction partner for cyclization. For example, a ruthenium-catalyzed C-H activation at the ortho position of the benzamide ring could be followed by an intramolecular annulation with the alkene, leading to complex heterocyclic structures. nih.gov Mechanistic studies suggest that such reactions can proceed through novel pathways, such as N-O bond cleavage occurring before alkyne or alkene insertion, which differs from conventional mechanisms. nih.govnih.gov Additionally, other modes of cyclization, such as transition-metal-free halocyclization, could be explored to selectively form either N-cyclized or O-cyclized products. researchgate.net

Table 5: Potential Unconventional and Cascade Reactions
Reaction TypeKey Reagents/CatalystsDescriptionPotential Product Class
Intramolecular C-H Annulation Ru(II) or Rh(III) complexesOrtho C-H activation of the benzamide ring followed by cyclization onto the tethered alkene via an N-O bond cleavage pathway. nih.govFused polycyclic lactams.
Radical Cascade Cyclization Radical initiator (e.g., AIBN, light)Generation of a radical that initiates an intramolecular cyclization cascade involving the alkene and aromatic ring.Spirocyclic or fused ring systems.
Selective Halocyclization I2, Br2, or NCS with or without a base.Electrophilic activation of the alkene followed by intramolecular nucleophilic attack from either the amide nitrogen or oxygen. researchgate.netN-alkoxy lactams or Oximinolactones. researchgate.net
SN2 Reaction at Nitrogen Nucleophiles (e.g., amines, thiols)Direct displacement of the butenyloxy group at the sp3-hybridized amide nitrogen, a process made possible by the presence of two heteroatoms on the nitrogen. arkat-usa.orgresearchgate.netNovel N-substituted benzamides.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(But-3-en-1-yloxy)benzamide, and what safety protocols must be prioritized?

This compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting but-3-en-1-yloxyamine with benzoyl chloride derivatives under controlled conditions. For example:

  • Step 1 : Prepare but-3-en-1-yloxyamine by reacting hydroxylamine with but-3-en-1-ol in the presence of a base (e.g., Na₂CO₃) .
  • Step 2 : React the intermediate with benzoyl chloride in dichloromethane (CH₂Cl₂) at 0–5°C, followed by aqueous workup .
    Safety : Hazardous reagents like benzoyl chloride require rigorous risk assessments (e.g., fume hood use, PPE). DSC data for similar compounds indicate thermal instability; avoid heating .

Advanced: How does the electronic environment of the nitrogen atom in N-(alkoxy)benzamide derivatives affect their stability and reactivity?

The nitrogen in N-(alkoxy)benzamides adopts an sp³ hybridized state due to diminished resonance with the carbonyl group. This pyramidalization arises from electron withdrawal by the alkoxy and acyloxy substituents, creating an anomeric effect between the lone pair of the alkoxy oxygen and the σ* orbital of the N–O bond . Computational studies (e.g., DFT) are recommended to quantify this stabilization and predict reactivity trends in functionalization reactions.

Basic: What analytical techniques are most reliable for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks for the benzamide carbonyl (~165–170 ppm) and allylic protons (δ 5.0–6.0 ppm) .
    • IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and alkoxy C–O vibrations (~1200 cm⁻¹) .
  • Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the N–O and C=O distances .

Advanced: How can researchers address contradictions in biological activity data for benzamide derivatives across studies?

  • Dose-Response Analysis : Use probit or nonlinear regression models (e.g., SPSS) to calculate IC₅₀/IC₈₀ values, as demonstrated for cytotoxic N-(phenylcarbamoyl)benzamide derivatives .
  • Assay Standardization : Control variables like cell line specificity (e.g., HeLa vs. primary cells) and solvent effects (DMSO tolerance). For example, Ames II testing revealed mutagenicity variations among anomeric amides, necessitating compound-specific evaluations .
  • Mechanistic Studies : Compare organometallic vs. single-electron-transfer pathways in Cu(II)-mediated C–H oxidation to explain divergent reaction outcomes .

Advanced: What computational strategies predict regioselectivity in C–H functionalization of benzamide derivatives?

  • DFT Calculations : Model transition states to identify energy barriers for competing pathways (e.g., methoxylation vs. chlorination). For N-(8-quinolinyl)benzamide, computational studies showed acidic conditions favor SET mechanisms, while basic conditions favor organometallic pathways .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions prone to electrophilic attack, such as the para position of the benzamide ring .

Basic: What are the best practices for evaluating the mutagenic potential of this compound?

  • Ames II Test : Follow OECD guidelines using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction). For related anomeric amides, mutagenicity was comparable to benzyl chloride, requiring ventilation and PPE during handling .
  • In Silico Screening : Use tools like Derek Nexus or QSAR models to flag structural alerts (e.g., nitro groups, conjugated amines) .

Advanced: How do substituents on the benzamide core influence structure-activity relationships (SAR) in biological assays?

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) at the para position enhances metabolic stability and receptor binding, as seen in HDAC inhibitors like MS-275 .
  • Steric Effects : Bulky substituents (e.g., pivaloyloxy) reduce enzymatic degradation but may hinder membrane permeability. SAR for PARP-1 inhibitors demonstrated optimal activity with quinoline-linked benzamides .

Basic: How should researchers handle discrepancies in thermal stability data for N-(alkoxy)benzamides?

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect decomposition exotherms. For example, compound 3 in decomposes at 120°C, requiring storage at –20°C .
  • Kinetic Studies : Use isothermal calorimetry to model degradation rates under varying humidity and temperature conditions.

Advanced: What mechanistic insights guide the design of benzamide-based enzyme inhibitors?

  • Binding Mode Analysis : Co-crystallization with target enzymes (e.g., HDACs) reveals critical hydrogen bonds between the benzamide carbonyl and active-site residues .
  • Metalloenzyme Targeting : Cu(II)-mediated oxidation studies highlight the role of nitrogen lone pairs in coordinating metal ions during catalysis .

Basic: What solvent systems are optimal for purification of this compound?

  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for flash chromatography. Preparative HPLC with acetonitrile/water gradients (0.1% TFA) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for N-(4-formylpiperazine)benzamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.